molecular formula C13H13ClN4O4 B14314235 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride CAS No. 110465-52-6

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride

Cat. No.: B14314235
CAS No.: 110465-52-6
M. Wt: 324.72 g/mol
InChI Key: CZJHQCIINFVVPU-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a dimethylamino group and a dinitrophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-(dimethylamino)pyridine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to amino-substituted pyridinium compounds.

    Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through various pathways:

    Molecular Targets:

    Pathways Involved: The electronic properties of the compound allow it to participate in electron transfer reactions, making it useful in studies related to redox biology and photochemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Shares the dimethylamino group but lacks the dinitrophenyl substitution.

    2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but differs in the rest of the structure.

    N-Methylpyridinium chloride: Similar pyridinium core but with different substituents.

Uniqueness

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium chloride stands out due to its combination of a dimethylamino group and a dinitrophenyl group on a pyridinium core. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

110465-52-6

Molecular Formula

C13H13ClN4O4

Molecular Weight

324.72 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride

InChI

InChI=1S/C13H13N4O4.ClH/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;/h3-9H,1-2H3;1H/q+1;/p-1

InChI Key

CZJHQCIINFVVPU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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